molecular formula C12H13NS B1225012 4,6,8-Trimethyl-quinoline-2-thiol CAS No. 568570-16-1

4,6,8-Trimethyl-quinoline-2-thiol

Cat. No. B1225012
M. Wt: 203.31 g/mol
InChI Key: GZLWESBHRVYTQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to 4,6,8-Trimethyl-quinoline-2-thiol, often involves strategies like cyclization-alkoxycarbonylation reactions, which are effective for constructing quinoline rings with various substituents. For instance, palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives has been employed to synthesize quinoline-4-one derivatives, showcasing the versatility of metal-catalyzed reactions in constructing complex quinoline scaffolds (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is significantly influenced by the nature of their substituents, which can affect their electronic properties and steric hindrance. For example, complexes of quinoline-thiolate exhibit specific isomer distributions and electronic properties, as demonstrated through nOe experiments and EHMO calculations, highlighting the impact of substituents on the quinoline core's geometry and electronic structure (Schlaf et al., 1996).

Chemical Reactions and Properties

Quinoline derivatives undergo a wide range of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, due to the reactive sites present on the quinoline ring and the substituents. For instance, the synthesis of 2-acylthieno[2,3-b]quinolines through Cu-TEMPO catalyzed dehydrogenation and sp2-C-H functionalization using elemental sulfur demonstrates the reactivity of quinoline derivatives towards forming complex heterocyclic systems (Teja & Khan, 2020).

Scientific Research Applications

Structural and Spectroscopic Analysis

The spectroscopic and quantum chemical studies of 2-arylquinoline-4(1H)-thione derivatives, which share a structural similarity with 4,6,8-Trimethyl-quinoline-2-thiol, have been thoroughly investigated. These studies encompass the geometries of the title compounds in various states (solution, solid, and gas) using methods such as NMR, FT-IR, X-ray crystallography, and quantum chemical techniques. Notably, the existence of the NH-4-thiones in both solution and solid states has been confirmed, alongside the gas-phase co-existence of quinoline-4-thione and quinoline-4-thiol isomers, with a preference for the 4-thiol form as supported by quantum chemical techniques (Mphahlele, El‐Nahas, & El-Gogary, 2004).

Biological Activities and Applications

Quinoline derivatives are known for their wide spectrum of biodynamic activities and potential as therapeutic agents. Research has focused on the synthesis, characterization, and biological evaluation of these derivatives, particularly those bearing functionalities like the 4-amino-1,2,4-triazole-3-thiol ring at specific positions, to assess their antimicrobial activities against various bacteria and fungi (Vaghasiya, Ghodasara, Vachharajani, & Shah, 2014). Similarly, newer quinoline derivatives have been synthesized and evaluated for their antimicrobial properties, providing insights into the potential application of these compounds in therapeutic domains (Faldu, Talpara, Bhuva, Vachharajani, & Shah, 2014).

Fluorescent Probes and Sensor Applications

Quinoline derivatives have also been explored as fluorescent probes for various biological and chemical applications. A study on coumarin fluorophores bearing a quinoline unit revealed their use as chemical sensors for detecting cysteine, homocysteine, and glutathione, demonstrating the selective detection capabilities of these compounds (Jung et al., 2012). Another investigation into quinoline-hemicyanine based probes showed their effectiveness in selectively detecting glutathione in living cells, highlighting the utility of these compounds in fluorescence bioimaging with low cell toxicity (Mani et al., 2020).

Corrosion Inhibition

Research on quinoline derivatives extends into the field of corrosion inhibition, where compounds like 2-mercaptoquinoline-3-carbaldehyde have been studied for their inhibitive effects on the corrosion of mild steel in acidic solutions. These studies have combined conventional weight loss, electrochemical measurements, and quantum chemical calculations to elucidate the mechanisms of corrosion inhibition, providing valuable insights into the protective capabilities of these compounds (Mistry, Sahoo, & Jauhari, 2013).

Safety And Hazards

While specific safety data for 4,6,8-Trimethyl-quinoline-2-thiol is not available, a related compound, Quinoline-2-thiol, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry, and the field of industrial chemistry . The future research directions could involve exploring greener and more sustainable chemical processes for the synthesis of quinoline derivatives .

properties

IUPAC Name

4,6,8-trimethyl-1H-quinoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-7-4-9(3)12-10(5-7)8(2)6-11(14)13-12/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLWESBHRVYTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=S)N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368686
Record name 4,6,8-Trimethyl-quinoline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6,8-Trimethyl-quinoline-2-thiol

CAS RN

568570-16-1
Record name 4,6,8-Trimethyl-quinoline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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